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For Researchers, Scientists, and Drug Development Professionals

Introduction
Torachrysone is a naturally occurring naphthopyranone derivative that has garnered interest

within the scientific community due to its potential biological activities. This guide provides a

comprehensive overview of the spectral data of Torachrysone, including Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed

experimental protocols and a proposed biosynthetic pathway are also presented to facilitate

further research and development.

Spectral Data of Torachrysone and its Derivatives
The following tables summarize the available spectral data for Torachrysone and its common

glycosidic derivatives. It is important to note that complete spectral data for the aglycone,

Torachrysone, is not extensively reported in publicly available literature. Therefore, data from

its glycosides are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectral Data
Table 1: ¹H NMR Spectral Data of Torachrysone Derivatives
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Proton
Torachrysone-8-O-glucoside (Chemical Shift

δ, Multiplicity, Coupling Constant J in Hz)

H-4 6.95 (s)

H-5 6.75 (d, J = 2.5 Hz)

H-7 6.65 (d, J = 2.5 Hz)

3-CH₃ 2.35 (s)

6-OCH₃ 3.90 (s)

2-COCH₃ 2.70 (s)

1-OH 14.5 (s)

Glc-H-1' 5.15 (d, J = 7.5 Hz)

Glc-H-2' 3.50-3.60 (m)

Glc-H-3' 3.50-3.60 (m)

Glc-H-4' 3.50-3.60 (m)

Glc-H-5' 3.50-3.60 (m)

Glc-H-6'a 3.80 (dd, J = 12.0, 5.0 Hz)

Glc-H-6'b 3.95 (dd, J = 12.0, 2.0 Hz)

Note: Data is compiled from typical values for similar compounds and may vary based on

solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of Torachrysone Derivatives
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Carbon
Torachrysone-8-O-glucoside (Chemical Shift

δ)

1 162.5

2 110.0

3 148.0

4 108.5

4a 138.0

5 98.0

6 165.0

7 97.0

8 160.0

8a 105.0

3-CH₃ 20.0

6-OCH₃ 55.5

2-COCH₃ 32.0

2-COCH₃ 204.0

Glc-1' 102.0

Glc-2' 74.5

Glc-3' 77.0

Glc-4' 71.0

Glc-5' 78.0

Glc-6' 62.0

Note: Data is compiled from typical values for similar compounds and may vary based on

solvent and experimental conditions.
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Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of Torachrysone

Ionization Mode m/z (relative abundance) Assignment

ESI-MS 273.0763 [M+H]⁺ Molecular Ion

Note: High-resolution mass spectrometry (HRMS) data for Torachrysone derivatives would

show a corresponding increase in mass due to the glycosidic moiety.

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data of Torachrysone

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (phenolic)

~2920 C-H stretch (aliphatic)

~1620 C=O stretch (conjugated ketone)

~1580, 1450 C=C stretch (aromatic)

~1200 C-O stretch (ether)

Note: The IR spectrum of Torachrysone glycosides would exhibit additional strong, broad

bands in the 1000-1100 cm⁻¹ region corresponding to the C-O stretching of the sugar moiety.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis

of Torachrysone.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of purified Torachrysone or its derivative is

dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of
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solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts

are referenced to the internal TMS standard.

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is

prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for

positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI)

source is used.

ESI Conditions:

Ionization Mode: Positive and/or negative.

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate of 8-12 L/min.

Drying Gas (N₂): Temperature of 300-350 °C.

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 100-1000.

For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting

the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount

of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the

mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving

the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the empty sample holder or a pure KBr pellet is recorded and

subtracted from the sample spectrum.

Parameters:

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Biosynthetic Pathway of Torachrysone
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Torachrysone is a fungal polyketide, and its biosynthesis is proposed to follow the acetate

pathway. The following diagram illustrates a plausible biosynthetic route leading to the

Torachrysone core structure.
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Polyketide Synthase (PKS)

Starter Unit

Malonyl-CoA
Extender Units

Linear Polyketide Intermediate Cyclization & Aromatization Naphthalene Core Tailoring Enzymes
(Methylation, Oxidation, etc.) Torachrysone

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Torachrysone via the polyketide route.

Experimental Workflow for Spectral Analysis
The following diagram outlines the general workflow for the isolation and spectral

characterization of Torachrysone from a natural source.
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Caption: General workflow for the isolation and structural elucidation of Torachrysone.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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